2-(Aminomethyl)-6-bromophenol
Description
Overview of Phenolic Amine Compounds in Organic Chemistry
Phenolic amines are a class of organic compounds characterized by the presence of at least one hydroxyl group (-OH) and one amino group (-NHR, -NR2, or -NH2) attached to an aromatic ring system. This dual functionality imparts a versatile chemical nature to these molecules. The phenolic hydroxyl group can act as a proton donor, a hydrogen-bond donor, and a nucleophile, while the amino group typically behaves as a base and a nucleophile.
In contemporary research, phenolic amines are utilized in various applications. They serve as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. Furthermore, the presence of both acidic (phenol) and basic (amine) centers allows them to participate in acid-base chemistry and form stable salts. The ability of phenols and amines to undergo crosslinking reactions, for example with formaldehyde, highlights their utility in polymer and materials science. bldpharm.com The direct catalytic amination of phenols is an area of active research, providing efficient, atom-economical routes to aniline (B41778) derivatives with water as the only byproduct. bldpharm.com
Contextualization of Bromophenols in Chemical Research
Bromophenols are phenolic compounds containing one or more bromine atoms bonded to the benzene (B151609) ring. nih.govrsc.org These halogenated secondary metabolites are found naturally, particularly in marine organisms like red algae, where they are believed to play a role in chemical defense mechanisms. nih.govrsc.org
The incorporation of bromine atoms into the phenol (B47542) structure results in unique chemical properties. nih.gov Bromine substitution increases the lipophilicity of the molecule and influences its electronic characteristics, solubility, and reactivity. The position and number of bromine atoms on the aromatic ring significantly affect the compound's properties and biological activities. sigmaaldrich.com
Bromophenols are subjects of extensive research due to their diverse and potent biological effects, which include antimicrobial, antioxidant, antiviral, and antidiabetic properties. nih.govrsc.orgchemsrc.com The antioxidant activity, for example, has been investigated using density functional theory (DFT), which revealed that the position of bromine atoms can significantly influence this capacity. sigmaaldrich.com Advanced analytical techniques, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are crucial for the identification and structural elucidation of these compounds from natural sources or synthetic preparations. nih.govrsc.org
Significance of 2-(Aminomethyl)-6-bromophenol as a Research Target in Synthesis and Derivatization
This compound, identified by its CAS number 887580-94-1, represents a specific and valuable scaffold for chemical synthesis. bldpharm.comchemsrc.com Its significance lies in its status as a versatile chemical building block, combining the reactive features of a primary amine, a phenol, and an aryl bromide. This trifecta of functional groups allows for selective and sequential modifications, making it an attractive starting material for creating diverse and complex molecular architectures.
The compound is commercially available, often as its more stable hydrochloride salt (CAS 1795488-85-5), which underscores its utility as a research chemical. fluorochem.co.ukamericanelements.combldpharm.com Its structure is distinct from isomers such as 2-amino-6-bromophenol, where the amino group is directly attached to the ring, or 2-(aminomethyl)-4-bromophenol, where the bromine is in a different position. nih.gov This specific ortho-substitution pattern of the aminomethyl and bromine groups relative to the hydroxyl group creates a unique chemical environment that influences its reactivity.
While specific synthetic routes for this compound are not extensively detailed in publicly available literature, methods for closely related compounds provide significant insight. For example, modern synthetic strategies like the iodine-catalyzed or gold-catalyzed ortho-aminomethylation of substituted phenols have been developed to produce analogous structures. rsc.orgrsc.org One such reaction involves the aminomethylation of 2-bromophenol (B46759) to yield N-substituted derivatives like 2-((benzyl(methyl)amino)methyl)-6-bromophenol, demonstrating a viable pathway to this class of compounds. rsc.org
The primary value of this compound is as an intermediate for derivatization. Both the primary amine and the phenolic hydroxyl are reactive sites for a multitude of transformations.
Amine Derivatization: The primary aminomethyl group can readily undergo reactions such as acylation to form amides, alkylation to form secondary or tertiary amines, and reductive amination.
Phenol Derivatization: The hydroxyl group can be converted into ethers or esters.
Aryl Bromide Derivatization: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, allowing for significant extension of the molecular framework.
This capacity for controlled, stepwise modification makes this compound a valuable precursor for generating libraries of compounds for screening in drug discovery and materials science. For instance, related aminomethyl phenol structures are used in the synthesis of complex macrocycles and biologically active oxazaphosphinine derivatives.
Data Tables
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound hydrochloride |
| CAS Number | 887580-94-1 bldpharm.comchemsrc.com | 1795488-85-5 americanelements.combldpharm.com |
| Molecular Formula | C₇H₈BrNO chemsrc.com | C₇H₉BrClNO americanelements.com |
| Molecular Weight | 202.05 g/mol chemsrc.com | 238.51 g/mol americanelements.com |
| IUPAC Name | This compound | This compound;hydrochloride americanelements.com |
| Canonical SMILES | C1=CC(=C(C(=C1)Br)O)CN | Cl.NCC1=C(O)C(Br)=CC=C1 fluorochem.co.uk |
| InChI Key | GDGHPIYQSQNMPZ-UHFFFAOYSA-N | GDGHPIYQSQNMPZ-UHFFFAOYSA-N fluorochem.co.ukamericanelements.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)-6-bromophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H,4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAAPYCSQHRWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 2 Aminomethyl 6 Bromophenol
Direct Aminomethylation Reactions of Substituted Phenols
Direct aminomethylation of a phenol (B47542) derivative, in this case, 2-bromophenol (B46759), represents the most straightforward approach to the target molecule. This can be pursued through classical methods like the Mannich reaction or more modern catalytic techniques.
Mannich-Type Reaction Pathways
The Mannich reaction is a classic organic transformation that involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine. nih.gov In the case of phenols, the reaction proceeds via electrophilic aromatic substitution, with the hydroxyl group activating the ring towards substitution, primarily at the ortho and para positions.
For the synthesis of 2-(Aminomethyl)-6-bromophenol, the starting material would be 2-bromophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the bromo substituent is a deactivating, ortho-, para-directing group. The combined directing effects of these two substituents would favor the introduction of the aminomethyl group at the position ortho to the hydroxyl group and meta to the bromo group (the C6 position), which is the desired substitution pattern. The para position to the hydroxyl group is already occupied by the bromine atom. A plausible reaction scheme is presented below:
Reaction Scheme:
While specific examples of this direct Mannich reaction on 2-bromophenol are not extensively documented in readily available literature, the general principles of electrophilic aromatic substitution on substituted phenols support the feasibility of this pathway. The reaction conditions would typically involve a protic solvent and either acidic or basic catalysis.
Catalytic Approaches for Selective Aminomethylation (e.g., Iodine Catalysis)
Recent advancements in organic synthesis have led to the development of catalytic methods for the direct aminomethylation of C-H bonds. These methods offer advantages in terms of selectivity and milder reaction conditions. A notable example is the iodine-catalyzed ortho-aminomethylation of phenols. rsc.orgnih.gov This transition-metal-free approach utilizes iodine and an oxidant, such as sodium percarbonate, to achieve the selective introduction of an aminomethyl group at the ortho position of a phenol. rsc.orgnih.gov
The proposed mechanism for the iodine-catalyzed reaction involves the in situ generation of a reactive iodine species that facilitates the formation of an aminomethyl radical, which then couples with the phenol at the ortho position. The high ortho-selectivity is a key feature of this method. rsc.org
Applying this methodology to 2-bromophenol would be expected to yield this compound with high regioselectivity, as the catalytic system inherently favors the position adjacent to the hydroxyl group.
| Catalyst System | Oxidant | Substrate | Product | Yield (%) | Reference |
| Iodine | Sodium Percarbonate | Phenol | 2-(Aminomethyl)phenol | High | rsc.orgnih.gov |
| Cu(II) | - | Phenols | ortho-Aminomethyl-substituted phenols | Moderate to excellent | acs.orgnih.gov |
Synthetic Routes via Precursor Modification
An alternative to the direct aminomethylation of 2-bromophenol is the synthesis of the target molecule through the modification of precursors that already possess some of the required functional groups.
Bromination of Aminomethylated Phenolic Intermediates
This strategy involves the synthesis of an aminomethylated phenol, specifically 2-(aminomethyl)phenol, followed by selective bromination. The synthesis of 2-(aminomethyl)phenol can be readily achieved through the Mannich reaction of phenol itself.
The subsequent step is the regioselective bromination of 2-(aminomethyl)phenol. The hydroxyl group is a strong ortho-, para-director, while the aminomethyl group is also an activating group that can direct ortho and para. To achieve the desired 6-bromo substitution, the directing effects of both groups need to be considered. The hydroxyl group will strongly direct bromination to the positions ortho and para to it. The aminomethyl group at the 2-position would sterically hinder the introduction of a bromine atom at the adjacent 3-position. The para-position to the hydroxyl (the 4-position) would be electronically favored. However, bromination at the 6-position (ortho to the hydroxyl and meta to the aminomethyl group) is the desired outcome.
Achieving this selectivity can be challenging, as bromination of highly activated phenol rings can often lead to multiple substitutions. mdpi.comchemistryviews.org Careful control of reaction conditions, such as the choice of brominating agent (e.g., N-bromosuccinimide), solvent, and temperature, would be crucial to favor the desired monobromination at the less sterically hindered ortho position. mdpi.comchemistryviews.org
| Brominating Agent | Substrate | Product | Regioselectivity | Reference |
| KBr/ZnAl–BrO3−–LDHs | Phenols | Monobrominated phenols | Para-selective (or ortho if para is blocked) | mdpi.com |
| TMSBr/(4‐ClC6H4)2SO | Phenols | para-Brominated phenols | High para-selectivity | chemistryviews.org |
| N-Bromosuccinimide | Phenols | Brominated phenols | Dependent on conditions | mdpi.com |
Amination Strategies for Brominated Hydroxymethylphenols
This synthetic route begins with a precursor that already contains the bromo and a latent aminomethyl group, such as 2-bromo-6-(hydroxymethyl)phenol. This intermediate can then be converted to the final product through an amination reaction.
The synthesis of 2-bromo-6-(hydroxymethyl)phenol is a known process. The subsequent conversion of the hydroxymethyl group to an aminomethyl group can be achieved through a two-step sequence:
Activation of the Hydroxyl Group: The hydroxyl group of the hydroxymethyl moiety is a poor leaving group. Therefore, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide (e.g., by reaction with thionyl chloride or phosphorus tribromide). This converts the 2-bromo-6-(hydroxymethyl)phenol into a more reactive electrophile, such as 2-bromo-6-(chloromethyl)phenol or 2-bromo-6-(bromomethyl)phenol.
Nucleophilic Substitution: The activated intermediate can then undergo nucleophilic substitution with an amine source. This can be achieved using ammonia, a primary amine, or a protected amine equivalent, followed by deprotection. For instance, reaction with sodium azide followed by reduction would yield the primary amine.
This multi-step approach offers good control over the final structure, as the positions of the bromo and aminomethyl groups are fixed by the initial precursor.
Control of Regioselectivity in Aminomethylation Reactions
The regioselectivity of the aminomethylation of phenols is a critical aspect in the synthesis of specifically substituted compounds like this compound. Several factors influence the position of the incoming aminomethyl group on the phenolic ring.
Directing Effects of Substituents: The hydroxyl group of the phenol is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution reactions, including the Mannich reaction. This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which increases the electron density at the ortho and para positions. In the absence of other strong directing groups, aminomethylation of phenols predominantly occurs at the ortho position. acs.org
Steric Hindrance: The size of the substituents already present on the phenol ring can influence the regioselectivity. Bulky groups can hinder the approach of the electrophile to the adjacent positions, favoring substitution at less sterically crowded sites.
Reaction Conditions: The choice of catalyst, solvent, and temperature can also play a role in controlling the regioselectivity. For instance, in catalytic aminomethylation reactions, the catalyst can coordinate with the phenolic hydroxyl group, thereby directing the substitution to the ortho position. researchgate.net Brønsted acid catalysis has also been shown to promote high ortho-selectivity in the aminomethylation of phenols with N,O-acetals. rsc.org
In the context of synthesizing this compound from 2-bromophenol, the strong ortho-directing effect of the hydroxyl group is the dominant factor. The bromine atom at the 2-position deactivates the ring but also directs ortho and para. However, since the para position is blocked by the hydroxyl group's directing influence, and the other ortho position (C3) is sterically hindered and electronically less favored, the aminomethylation is most likely to occur at the C6 position, which is ortho to the hydroxyl group and meta to the bromine. This convergence of directing effects makes the direct aminomethylation of 2-bromophenol a regioselectively favorable route to the target compound.
Optimization and Scale-Up Considerations for Synthetic Protocols
The successful transition of a synthetic route for this compound from laboratory-scale discovery to industrial-scale production hinges on rigorous optimization of reaction parameters and careful consideration of scale-up challenges. The primary objectives of this phase are to maximize yield, purity, and throughput while ensuring process safety, cost-effectiveness, and environmental sustainability. For a multi-step synthesis, optimization efforts must be applied to each critical transformation. A plausible synthetic pathway involves two key stages: the selective bromination of a phenolic precursor followed by the introduction of the aminomethyl group, commonly via reductive amination of a corresponding aldehyde.
Optimization of Electrophilic Bromination:
The regioselective bromination of a phenolic starting material is a critical step. The hydroxyl group is a strongly activating, ortho-, para- directing group, which necessitates precise control to achieve selective mono-bromination at the desired position adjacent to the hydroxyl group.
Key parameters for optimization include:
Brominating Agent: The choice of brominating agent significantly impacts selectivity and handling safety. While elemental bromine (Br₂) is highly reactive, it can lead to over-bromination. N-Bromosuccinimide (NBS) is a milder and more selective alternative. Other systems, such as combining an oxidant like PIDA (phenyliodine diacetate) with a bromine source like AlBr₃, offer practical and efficient bromination under mild conditions. rsc.org
Solvent: The solvent influences reagent solubility and reaction rate. Polar solvents like acetonitrile or dimethylformamide (DMF) are often employed for aromatic brominations. chemrxiv.org For greener processes, ethanol may be considered. nih.gov
Temperature: Lower temperatures generally favor higher selectivity by minimizing the formation of undesired isomers and polybrominated byproducts. Optimization studies typically evaluate a range from 0 °C to room temperature.
pH Control: The pH of the reaction medium can influence the reactivity of the phenol and the brominating species. chemrxiv.org For phenol bromination, controlling the pH can be crucial for achieving the desired outcome. chemrxiv.org
Interactive Data Table: Optimization of Phenolic Bromination
Below is a representative table illustrating the optimization of reaction conditions for the bromination of a phenol, based on findings for analogous systems.
| Parameter | Condition A | Condition B | Condition C | Outcome |
| Brominating Agent | Br₂ in Acetic Acid | NBS in Acetonitrile | PIDA/AlBr₃ in MeCN rsc.org | Condition C offers high yield and mild conditions. |
| Temperature | 25 °C | 0 °C | 23 °C rsc.org | Lower temperatures can improve selectivity. |
| Reaction Time | 4 h | 12 h | 1 h | Shorter reaction times are preferable for scale-up. |
| Yield of Mono-brominated Product | 75% | 85% | 93% rsc.org | Higher yields reduce waste and cost. |
Optimization of Reductive Amination:
Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. wikipedia.orglibretexts.org In the synthesis of this compound, this would likely involve the reaction of 3-bromo-2-hydroxybenzaldehyde with an ammonia source, followed by in-situ reduction of the resulting imine.
Key parameters for optimization include:
Reducing Agent: The choice of reducing agent is critical for selectivity. Sodium borohydride (NaBH₄) can reduce both the intermediate imine and the starting aldehyde. masterorganicchemistry.com More selective agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they primarily reduce the protonated imine, allowing for a one-pot reaction. wikipedia.orgmasterorganicchemistry.comharvard.edu Catalytic hydrogenation (H₂ with catalysts like Pd, Pt, or Ni) is a greener alternative, avoiding stoichiometric metal hydride reagents. acsgcipr.orgacsgcipr.org
Ammonia Source: Aqueous ammonia or ammonium (B1175870) formate can serve as the nitrogen source. organic-chemistry.org The concentration and excess of the ammonia source need to be optimized to drive the equilibrium towards imine formation.
Solvent and pH: The reaction is typically performed in alcoholic solvents like methanol or ethanol. The pH must be controlled, usually in a weakly acidic range (pH 6-7), to facilitate imine formation without deactivating the amine nucleophile or causing excessive reduction of the carbonyl starting material. harvard.edursc.org
Catalyst (for Hydrogenation): For catalytic hydrogenation, catalyst selection (e.g., Pd/C, Raney Nickel) and loading are critical variables. bme.hu Reaction conditions such as hydrogen pressure and temperature must be optimized to ensure complete conversion and high selectivity for the primary amine, minimizing secondary amine formation. bme.huchemrxiv.org
Interactive Data Table: Optimization of Reductive Amination
This table summarizes typical optimization parameters for the reductive amination of an aldehyde to a primary amine.
| Parameter | Condition A | Condition B | Condition C | Outcome |
| Reducing Agent | NaBH₄ | NaBH(OAc)₃ harvard.edu | H₂ / Pd/C acsgcipr.org | Condition B is highly selective for one-pot reactions; Condition C is a greener, catalytic option. |
| Solvent | Methanol | 1,2-Dichloroethane harvard.edu | Ethanol | Solvent choice affects solubility and reaction kinetics. |
| pH / Additive | Uncontrolled | Acetic Acid harvard.edu | None | Acetic acid catalyzes imine formation for hydride reduction. |
| Yield of Primary Amine | 70% | 95% | 92% | High selectivity and yield are crucial. |
Scale-Up Considerations:
Transitioning the optimized protocol to a larger scale introduces new challenges that must be addressed to maintain efficiency and safety.
Heat Transfer: Both bromination and reductive amination can be exothermic. On a large scale, inefficient heat dissipation can lead to temperature increases, resulting in side reactions, reduced selectivity, and potential thermal runaway. researchgate.net Production-scale reactors must have adequate cooling capacity and surface-area-to-volume ratios. The use of continuous flow reactors can be an effective strategy to manage exothermicity. researchgate.net
Mass Transfer and Mixing: Inadequate mixing in large reactors can lead to localized "hot spots" or areas of high reagent concentration, negatively impacting yield and purity. The efficiency of mixing must be validated during scale-up to ensure the reaction proceeds uniformly.
Reagent Addition: The rate of addition for reactive chemicals like brominating agents or reducing agents becomes critical at scale. A controlled, slow addition is often necessary to manage the reaction exotherm and maintain optimal concentrations.
Work-up and Purification: Procedures that are simple in the lab, such as extraction and column chromatography, can be cumbersome and costly at an industrial scale. The process should be designed to facilitate crystallization of the final product directly from the reaction mixture if possible, minimizing the need for complex purification steps.
Safety: Handling hazardous reagents like bromine or flammable hydrogen gas requires stringent safety protocols and specialized equipment at an industrial scale. acsgcipr.org The toxicity of reagents like sodium cyanoborohydride is also a major consideration. harvard.edu Process Hazard Analysis (PHA) is essential before any scale-up operation.
By systematically optimizing each reaction step and proactively addressing the challenges of heat transfer, mixing, and safety, a robust and economically viable manufacturing process for this compound can be developed.
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Resonances
Proton (¹H) NMR spectroscopy of 2-(Aminomethyl)-6-bromophenol would be expected to reveal distinct signals corresponding to the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the aminomethyl group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effects of the hydroxyl and aminomethyl groups. These competing effects would lead to a specific splitting pattern and chemical shift values for the three aromatic protons. The aminomethyl (-CH₂NH₂) protons would typically appear as a singlet or a multiplet in the aliphatic region of the spectrum, with its chemical shift influenced by the adjacent amino group and the aromatic ring. The integration of these signals would confirm the number of protons in each unique chemical environment.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 6.8 - 7.5 | m |
| -CH₂- | 3.8 - 4.2 | s |
| -NH₂ | 1.5 - 3.0 (broad) | s |
| -OH | 4.5 - 6.0 (broad) | s |
Note: This is a predicted data table for illustrative purposes. Actual experimental values are required for definitive assignment.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon skeleton of this compound. nih.gov A typical broadband proton-decoupled ¹³C NMR spectrum would display seven distinct signals, corresponding to the seven carbon atoms in the molecule. chemsrc.com The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. nih.gov The carbon atom bonded to the bromine (C-Br) would exhibit a characteristic chemical shift, as would the carbons bonded to the hydroxyl (C-OH) and aminomethyl (C-CH₂NH₂) groups. The aminomethyl carbon would appear in the aliphatic region of the spectrum. The specific chemical shifts provide a fingerprint of the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-Br | 110 - 120 |
| C-OH | 150 - 160 |
| C-CH₂NH₂ | 125 - 135 |
| Aromatic CH | 115 - 130 |
| -CH₂- | 40 - 50 |
Note: This is a predicted data table for illustrative purposes. Actual experimental values are required for definitive assignment.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity
Two-dimensional (2D) NMR techniques are instrumental in establishing the precise connectivity and spatial relationships between atoms in this compound.
Correlation Spectroscopy (COSY): A COSY experiment would reveal correlations between scalar-coupled protons. For instance, it would confirm the coupling between adjacent aromatic protons, helping to assign their specific positions on the benzene ring.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, the N-H stretches of the primary amine, the C-H stretches of the aromatic ring and the aminomethyl group, and the C-Br stretch.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Phenol) | 3200 - 3600 | Broad |
| N-H (Amine) | 3300 - 3500 | Medium |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 2960 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium |
| C-N (Amine) | 1020 - 1250 | Medium |
| C-O (Phenol) | 1200 - 1260 | Strong |
| C-Br | 500 - 600 | Strong |
Note: This is a predicted data table for illustrative purposes. Actual experimental values are required for definitive assignment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic M⁺ and M+2 isotopic pattern. The fragmentation pattern would likely involve the loss of the aminomethyl group, the hydroxyl group, or the bromine atom, providing further confirmation of the structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 201/203 | Molecular ion (due to ⁷⁹Br/⁸¹Br isotopes) |
| [M-NH₂CH₂]⁺ | 171/173 | Loss of aminomethyl group |
| [M-Br]⁺ | 122 | Loss of bromine atom |
Note: This is a predicted data table for illustrative purposes. Actual experimental values are required for definitive assignment.
X-ray Diffraction (XRD) for Single Crystal Structure Determination
X-ray diffraction (XRD) on a single crystal of this compound would provide the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique can elucidate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. A successful single-crystal XRD analysis would yield a three-dimensional model of the molecule, confirming the connectivity established by NMR and providing insight into the crystal packing. The resulting crystallographic data would include unit cell dimensions, space group, and atomic coordinates, offering an unambiguous confirmation of the compound's structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. shu.ac.uklibretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. shu.ac.uktanta.edu.eg
For this compound, the primary chromophore is the substituted benzene ring. The absorption of UV radiation by this molecule is dominated by electronic transitions involving the π-electrons of the aromatic system and the non-bonding (n) electrons on the oxygen and nitrogen atoms. cutm.ac.in The main types of electronic transitions expected for this compound are π → π* and n → π* transitions. shu.ac.ukcutm.ac.inuzh.ch
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding molecular orbital to a π* anti-bonding molecular orbital. libretexts.orguzh.ch Aromatic systems, like the benzene ring in this compound, exhibit strong π → π* transitions, which typically result in intense absorption bands in the UV region. cutm.ac.in
n → π Transitions:* These occur when a non-bonding electron, such as those in the lone pairs of the hydroxyl group's oxygen or the amino group's nitrogen, is promoted to a π* anti-bonding orbital. cutm.ac.inuzh.ch Compared to π → π* transitions, n → π* transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity. shu.ac.ukcutm.ac.in
The UV-Vis spectrum of this compound would provide valuable information about its electronic structure. The position and intensity of the absorption maxima (λmax) are influenced by the substituents on the benzene ring (–Br, –OH, and –CH2NH2). These groups can act as auxochromes, modifying the absorption characteristics of the primary chromophore. Analysis of the spectrum allows for a detailed understanding of the conjugation within the molecule. A study on the photodegradation of 2-bromophenol (B46759) monitored by UV-Vis spectroscopy highlights the utility of this technique in tracking changes to the molecule's electronic structure. nih.gov
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength Range (nm) | Relative Intensity | Orbitals Involved |
| π → π | 200 - 280 | High | π bonding to π anti-bonding |
| n → π | 280 - 350 | Low | Non-bonding to π anti-bonding |
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Vibrational Fingerprinting
Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about a molecule's structure, acting as a unique "molecular fingerprint". nih.govnih.govsciencedaily.com It is based on the inelastic scattering of monochromatic light, usually from a laser. nih.gov When light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in the light's frequency. sci-hub.box This frequency shift corresponds to the vibrational energy levels of the molecule's bonds. nih.gov
For this compound, a Raman spectrum would reveal a series of peaks corresponding to the specific vibrational modes of its functional groups and the aromatic ring. Key vibrational modes that can be identified include:
Aromatic C-C stretching: Characteristic bands for the benzene ring.
C-Br stretching: A distinct low-frequency band indicating the presence of the bromine substituent.
C-O stretching: Associated with the phenolic hydroxyl group.
C-N stretching: From the aminomethyl group.
C-H and N-H stretching: Typically observed at higher frequencies.
This detailed vibrational information is complementary to other techniques like infrared (IR) spectroscopy and is invaluable for confirming the molecular structure. sci-hub.boxnih.gov
Surface-Enhanced Raman Scattering (SERS) is an advanced form of Raman spectroscopy that can enhance the Raman signal by a factor of 108 or more. sci-hub.box This massive enhancement is achieved by adsorbing the analyte molecules onto a nanostructured metallic surface, typically gold or silver. mdpi.comresearchgate.net SERS is particularly useful for analyzing trace amounts of a substance. mdpi.comresearchgate.net For this compound, applying SERS could facilitate the detection of very low concentrations and provide enhanced details of the vibrational modes, especially those of the parts of the molecule that are in close proximity to the metallic surface. mdpi.com
Table 2: Characteristic Raman Shifts for this compound
| Functional Group / Bond | Expected Raman Shift (cm-1) | Vibrational Mode |
| Aromatic Ring | 1580 - 1610 | C=C Stretching |
| Aromatic Ring | ~1000 | Ring Breathing Mode |
| C-Br Bond | 500 - 650 | Stretching |
| C-O (Phenol) Bond | 1200 - 1300 | Stretching |
| C-N Bond | 1000 - 1250 | Stretching |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of the elements within the top 1-10 nm of a material's surface. wikipedia.orgmicro.org.aucarleton.edu The technique works by irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. micro.org.au The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. Since each element has a unique set of binding energies, XPS can identify the elements present. wikipedia.org
For the analysis of this compound, XPS provides unambiguous confirmation of the presence of carbon (C), nitrogen (N), oxygen (O), and bromine (Br). nottingham.ac.uk Beyond simple elemental identification, high-resolution XPS scans of the individual element peaks can reveal subtle shifts in binding energy, known as chemical shifts. aps.org These shifts provide critical information about the oxidation state and local chemical environment of the atoms. wikipedia.orgnottingham.ac.uk
Carbon (C 1s): The C 1s spectrum can be deconvoluted into multiple peaks representing carbon in different environments: C-C/C-H bonds in the aromatic ring, C-N bond of the aminomethyl group, and C-O bond of the phenol (B47542) group.
Oxygen (O 1s): The binding energy of the O 1s peak is characteristic of the phenolic hydroxyl group (C-OH).
Nitrogen (N 1s): The N 1s peak corresponds to the nitrogen in the primary amine group (-NH2).
Bromine (Br 3d): The Br 3d peak confirms the presence of bromine covalently bonded to the aromatic carbon (C-Br). researchgate.netresearchgate.net The characteristic binding energy and spin-orbit splitting of the Br 3d5/2 and 3d3/2 doublet are key identifiers. researchgate.netxpsfitting.com
XPS analysis is therefore essential for verifying the elemental integrity and the specific chemical bonding arrangements within the this compound molecule. azom.com
Table 3: Expected XPS Binding Energies for this compound
| Element | Core Level | Chemical Environment | Expected Binding Energy (eV) |
| Carbon | C 1s | C-C, C-H | ~284.8 |
| Carbon | C 1s | C-N | ~286.0 |
| Carbon | C 1s | C-O | ~286.5 |
| Oxygen | O 1s | C-OH | ~533.0 |
| Nitrogen | N 1s | C-NH2 | ~400.0 |
| Bromine | Br 3d5/2 | C-Br | ~70.5 |
Chemical Reactivity and Mechanistic Pathways of 2 Aminomethyl 6 Bromophenol
Reactions Involving the Aminomethyl Functional Group
The primary amine of the aminomethyl group serves as a key site for nucleophilic reactions and the formation of various nitrogen-containing derivatives.
The nitrogen atom of the aminomethyl group possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows it to react with a variety of electrophilic reagents. The reactivity is analogous to other primary amines, leading to the formation of amides, sulfonamides, and substituted amines through alkylation.
Selective N-alkylation of aminophenols can be achieved through condensation with an aldehyde followed by reduction of the resulting imine with a reducing agent like sodium borohydride. umich.edu This two-step, one-pot reaction provides a straightforward method for synthesizing N-alkylated derivatives. umich.edu Another method for converting haloalkyl groups to aminoalkyl groups is the Delepine reaction, which utilizes hexamethylenetetramine and can be selective in the presence of other reactive functionalities. researchgate.netorganic-chemistry.org This reaction proceeds through the formation of a quaternary ammonium (B1175870) salt, which is then hydrolyzed to yield the primary amine. organic-chemistry.org
Table 1: Examples of Electrophiles for Derivatization of the Aminomethyl Group
| Reagent Class | Specific Example | Product Type |
|---|---|---|
| Acyl Halides | Acetyl chloride | Amide |
| Acid Anhydrides | Acetic anhydride | Amide |
| Sulfonyl Halides | p-Toluenesulfonyl chloride | Sulfonamide |
| Alkyl Halides | Benzyl bromide | Secondary Amine |
| Aldehydes (reductive amination) | Benzaldehyde | Secondary Amine |
Primary amines, such as the one in 2-(Aminomethyl)-6-bromophenol, readily react with aldehydes and ketones to form imines, commonly known as Schiff bases. ajrconline.org This condensation reaction is typically catalyzed by either an acid or a base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. ajrconline.org
Schiff bases derived from aminophenols are versatile ligands in coordination chemistry and are used to synthesize metal complexes with diverse structures and applications. ajrconline.orgiosrjournals.org The reaction of 2-aminophenol (B121084), a closely related compound, with various substituted benzaldehydes has been shown to produce a range of Schiff bases with significant biological activities. researchgate.net The formation of the imine is confirmed by the appearance of a characteristic C=N stretching band in the infrared (IR) spectrum and a distinct signal for the imine proton in the 1H NMR spectrum. researchgate.net
Table 2: Examples of Carbonyl Compounds for Schiff Base Formation
| Carbonyl Compound | Product Name (Illustrative) |
|---|---|
| Salicylaldehyde | 2-bromo-6-(((2-hydroxybenzyl)imino)methyl)phenol |
| Benzaldehyde | 2-bromo-6-((benzylideneamino)methyl)phenol |
| Acetone | 2-bromo-6-(((propan-2-ylidene)amino)methyl)phenol |
| 4-Chlorobenzaldehyde | 2-bromo-6-(((4-chlorobenzylidene)amino)methyl)phenol |
Transformations at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and can be readily transformed into other functional groups such as ethers and esters, typically after being activated through deprotonation.
Phenols are weakly acidic and react with strong bases, such as sodium hydroxide, to form phenoxide salts. youtube.com The resulting phenoxide ion is a potent nucleophile due to the negative charge on the oxygen atom. The acidity of the phenolic proton in this compound is influenced by the other substituents on the benzene (B151609) ring. The electron-donating hydroxyl and aminomethyl groups and the electron-withdrawing bromine atom collectively affect the stability of the corresponding phenoxide. The antioxidant properties of phenolic compounds are linked to the stability of the phenoxyl radical formed after hydrogen atom transfer, which is influenced by the nature and position of substituents. nih.gov
The nucleophilic phenoxide ion can participate in substitution reactions with alkyl halides to form ethers (O-alkylation), a process known as the Williamson ether synthesis. Similarly, reaction with acyl halides or acid anhydrides yields phenyl esters (O-acylation). youtube.com
Given the presence of the nucleophilic aminomethyl group in the same molecule, achieving selective O-alkylation or O-acylation can be challenging. umich.edu Often, the more nucleophilic amine will react preferentially. To achieve selective reaction at the hydroxyl group, the amino group may first need to be protected, for example, by converting it into an imine with benzaldehyde. umich.eduresearchgate.net Following the O-alkylation or O-acylation step, the protecting group can be removed by hydrolysis to regenerate the free amine. umich.eduresearchgate.net Alternatively, chemoselective O-acylation of compounds containing both hydroxyl and amino groups, such as hydroxyamino acids, can sometimes be achieved under specific acidic conditions where the amine is protonated and thus non-nucleophilic. nih.gov
Table 3: Examples of Reagents for O-Alkylation and O-Acylation
| Reaction Type | Reagent | Product Type |
|---|---|---|
| O-Alkylation | Methyl iodide | Anisole derivative (Ether) |
| O-Alkylation | Benzyl bromide | Benzyl ether derivative |
| O-Acylation | Acetyl chloride | Phenyl acetate (B1210297) derivative (Ester) |
| O-Acylation | Benzoyl chloride | Phenyl benzoate (B1203000) derivative (Ester) |
Reactivity of the Aryl Bromine Substituent
The carbon-bromine bond on the aromatic ring is generally unreactive towards traditional nucleophilic substitution (SN1 or SN2) under standard conditions. libretexts.org However, this bond is an excellent handle for modern transition-metal-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.
Aryl halides are common substrates for a wide array of catalytic reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom. For instance, in a Suzuki coupling, the aryl bromide would react with an organoboron compound in the presence of a palladium catalyst to form a biaryl structure.
Furthermore, the aryl bromine can undergo halogen exchange reactions. For example, an aryl bromide can be converted to a more reactive aryl iodide through a copper-catalyzed Finkelstein-type reaction, which can facilitate subsequent coupling reactions. nih.gov The reactivity of aryl halides in these transformations is a cornerstone of modern synthetic chemistry, providing a powerful tool for modifying the aromatic core of this compound.
Table 4: Potential Cross-Coupling Reactions for the Aryl Bromine Substituent
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ / Base | Biphenyl derivative |
| Heck Coupling | Styrene | Pd(OAc)₂ / Ligand / Base | Stilbene derivative |
| Sonogashira Coupling | Phenylacetylene | Pd catalyst / Cu(I) / Base | Diphenylacetylene derivative |
| Buchwald-Hartwig Amination | Aniline (B41778) | Pd catalyst / Ligand / Base | Diphenylamine derivative |
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The aryl bromide moiety of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, fundamentally altering the compound's scaffold. tezu.ernet.innih.gov The primary reactions applicable to this structure are the Suzuki-Miyaura, Heck, and Sonogashira couplings. tezu.ernet.inyoutube.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govyoutube.com For this compound, this would result in the formation of a new carbon-carbon bond at the C6 position, replacing the bromine atom with an aryl, vinyl, or alkyl group from the boronic acid. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the hydroxyl and aminomethyl groups present on the substrate. nih.gov
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. tezu.ernet.inyoutube.com This would introduce a vinyl group at the C6 position of the phenol (B47542) ring. The regioselectivity and stereoselectivity of the addition to the alkene are key considerations in this transformation.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. tezu.ernet.inyoutube.comrsc.org Applying this to this compound would yield a 2-(aminomethyl)-6-(alkynyl)phenol derivative. This method is highly efficient for creating aryl-alkyne structures. tezu.ernet.in
The general catalytic cycle for these reactions involves three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate. youtube.com
Transmetalation (for Suzuki) or Carbopalladation (for Heck/Sonogashira): The organic group from the coupling partner is transferred to the palladium center.
Reductive Elimination: The two organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com
| Cross-Coupling Reaction | Coupling Partner | General Product Structure | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Compound (e.g., R-B(OH)₂) | Biaryl or Alkyl/Vinyl-substituted Phenol | High functional group tolerance, mild conditions. nih.gov |
| Heck | Alkene (e.g., R-CH=CH₂) | Styrene or Stilbene Derivative | Forms C(sp²)-C(sp²) bonds. tezu.ernet.in |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Aryl-alkyne Derivative | Requires Pd and Cu(I) co-catalysis. tezu.ernet.inrsc.org |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this compound, the bromine atom serves as the leaving group. However, SNAr reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgnih.govlibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgnih.govlibretexts.org
In the case of this compound, the substituents are an aminomethyl group (-CH₂NH₂) and a hydroxyl group (-OH). Both of these are generally considered electron-donating groups, which deactivate the ring towards nucleophilic attack. Therefore, under standard SNAr conditions, this compound is expected to be relatively unreactive.
For SNAr to proceed, one of two mechanistic pathways is typically followed:
Addition-Elimination Mechanism: This is the most common pathway. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (Meisenheimer complex). libretexts.org The leaving group is then expelled in a second step to restore aromaticity. youtube.comyoutube.com The stability of the Meisenheimer complex is crucial, and this stability is provided by EWGs that can delocalize the negative charge. wikipedia.orgyoutube.com The lack of such groups on this compound makes this pathway unfavorable.
Elimination-Addition (Benzyne) Mechanism: This pathway can occur with unactivated aryl halides but requires extremely strong basic conditions (e.g., sodium amide). The base abstracts a proton from the position ortho to the leaving group, which is then eliminated to form a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to the benzyne, followed by protonation, to give the product. Given the presence of the acidic phenolic proton, such harsh basic conditions would likely lead to deprotonation at the hydroxyl group and other potential side reactions.
Due to the electronic nature of its substituents, this compound is not a prime candidate for traditional nucleophilic aromatic substitution reactions.
Mechanistic Insights into Radical Scavenging Activity of Related Bromophenols
Bromophenols, particularly those derived from marine sources, are recognized for their significant antioxidant and radical scavenging properties. mdpi.comnih.govresearchgate.net The antioxidant activity is largely attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom or an electron to neutralize reactive free radicals. mdpi.com The mechanisms behind this activity are complex and can proceed through several pathways, including Formal Hydrogen Atom Transfer (f-HAT), Single Electron Transfer (SET), and Proton-Coupled Electron Transfer (PCET).
Formal Hydrogen Atom Transfer (f-HAT) Pathways
Formal Hydrogen Atom Transfer (HAT) is a primary mechanism by which phenolic antioxidants scavenge free radicals. scripps.eduwikipedia.org It involves the direct transfer of a hydrogen atom (a proton and an electron) from the phenolic hydroxyl group to a radical, thereby neutralizing the radical and forming a stable phenoxyl radical. scripps.eduwikipedia.org
X• + ArOH → XH + ArO•
Studies on various bromophenols have shown that f-HAT is often the predominant pathway for radical scavenging, especially in nonpolar (lipid) environments. mdpi.comnih.govresearchgate.net The reaction kinetics are influenced by the bond dissociation enthalpy (BDE) of the O-H bond in the phenol. A lower BDE facilitates easier hydrogen atom donation and thus a faster scavenging rate. The presence and position of bromine atoms and other substituents on the aromatic ring can modulate the BDE and the stability of the resulting phenoxyl radical. The bromine radical itself has been noted for its ability to act as a hydrogen acceptor, abstracting a hydrogen atom from a C-H bond to generate a carbon-centered radical intermediate in other contexts. rsc.orgresearchgate.net
| Compound | Medium | Rate Constant (k, M⁻¹s⁻¹) | Predominant Mechanism |
|---|---|---|---|
| Bromophenol Derivative 1 | Lipid | 1.64 × 10³ | f-HAT |
| Bromophenol Derivative 1 | Aqueous | 3.46 × 10⁸ | f-HAT |
| Bromophenol Derivative 2 | Lipid | 9.75 × 10⁵ | f-HAT |
| Bromophenol Derivative 2 | Aqueous | 9.67 × 10⁸ | f-HAT |
Single Electron Transfer (SET) Mechanisms
The Single Electron Transfer (SET) mechanism is another important pathway for radical scavenging. In this process, the phenol first transfers a single electron to the free radical, forming a radical cation and an anion. sigmaaldrich.com This is often followed by the deprotonation of the radical cation to yield the more stable phenoxyl radical.
ArOH + X• → [ArOH]•⁺ + X⁻ [ArOH]•⁺ → ArO• + H⁺
This pathway is more favorable in polar solvents, which can stabilize the charged intermediates. The feasibility of the SET mechanism is governed by the ionization potential (IP) of the phenol. A lower IP makes the electron transfer more thermodynamically favorable. Visible-light photoredox catalysis often utilizes SET processes to generate radical species for organic reactions. sigmaaldrich.com Brominated compounds have been used as oxidants in photo-redox transformations, where their oxidation power is utilized through a combination of SET and HAT pathways. rsc.org
Proton-Coupled Electron Transfer (PCET) Considerations
Proton-Coupled Electron Transfer (PCET) refers to reactions where both an electron and a proton are transferred. nih.govyoutube.com Unlike HAT, where the electron and proton move together as a hydrogen atom, PCET can occur in a concerted fashion (CPET), where the electron and proton transfer simultaneously but from different orbitals or to different acceptors, or in a stepwise manner (ET-PT or PT-ET). nih.gov
Stepwise ET-PT: Electron transfer followed by proton transfer.
Stepwise PT-ET: Proton transfer followed by electron transfer.
Concerted PCET: Simultaneous transfer of the electron and proton.
PCET mechanisms are particularly relevant for phenols in aqueous or polar environments. nih.gov The pH of the medium plays a critical role, as it can influence the protonation state of the phenol. acs.org At physiological pH, a phenol can exist in its deprotonated phenoxide form (ArO⁻). The phenoxide anion has a much lower oxidation potential than the neutral phenol, making it a significantly more potent antioxidant via an electron transfer mechanism. acs.orgnih.gov Therefore, the radical scavenging activity of bromophenols in aqueous media is often dominated by their deprotonated state, which reacts via a PCET pathway (specifically, a PT-ET sequence where deprotonation precedes electron transfer). acs.orgnih.gov
The choice between HAT, SET, and PCET is a subtle balance of factors including the properties of the radical, the structure of the bromophenol, the solvent polarity, and the pH. acs.orgrsc.org
Coordination Chemistry of 2 Aminomethyl 6 Bromophenol As a Ligand
Ligand Properties and Chelation Potential
Synthesis and Structural Characterization of Metal Complexes
There is a significant lack of specific studies detailing the synthesis of either mononuclear or polynuclear metal complexes with 2-(Aminomethyl)-6-bromophenol. Consequently, there is no crystallographic data, which would provide precise bond lengths, bond angles, and coordination geometries for its complexes with transition metals such as Cu(II), Ni(II), Co(II), Fe(III), and Zn(II). Without this structural data, a detailed analysis of the metal architectures is not possible.
Electronic and Magnetic Properties of Coordination Compounds
Detailed experimental data on the electronic and magnetic properties of coordination compounds derived from this compound are absent from the available scientific literature. This includes a lack of information on magnetic susceptibility measurements, which are crucial for determining the magnetic moments and understanding the spin states of the metal centers. Furthermore, specific electronic absorption spectra (UV-Vis) data, which would provide insight into the d-d transitions and charge-transfer bands of the complexes, could not be located.
Due to the absence of this critical and specific data, the creation of a scientifically rigorous article with detailed research findings and data tables, as requested, is not feasible. Any attempt to do so would rely on speculation and generalization from tangentially related compounds, which would not meet the standards of accuracy and detail required. Further experimental research focused on the synthesis and characterization of metal complexes with this compound is needed before a comprehensive review can be written.
In-depth Analysis of this compound in Coordination Chemistry Remains Largely Undocumented
Despite a thorough review of available scientific literature, detailed research on the coordination chemistry of the specific compound this compound as a ligand is not extensively documented. Consequently, a comprehensive article focusing solely on the spectroscopic, magnetic, and electrochemical properties of its metal complexes cannot be generated at this time.
The field of coordination chemistry extensively investigates how ligands, which are molecules or ions that bond to a central metal atom, influence the properties and reactivity of the resulting metal complexes. Substituted aminophenols, a class of compounds to which this compound belongs, are known to form stable complexes with a variety of transition metals. These complexes are of interest for their potential applications in catalysis, materials science, and biological systems.
Typically, the characterization of such metal complexes involves a suite of analytical techniques to understand their electronic and structural properties.
Spectroscopic Signatures of Metal Centers: The interaction between a ligand and a metal center profoundly affects their spectroscopic properties. Techniques such as UV-visible, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to probe these interactions. For aminophenol-type ligands, changes in the vibrational frequencies of the amine (N-H) and hydroxyl (O-H) groups in IR spectra can indicate their coordination to the metal ion. UV-visible spectroscopy provides insights into the electronic transitions within the complex, which are sensitive to the geometry and the nature of the metal-ligand bonds.
Redox Chemistry and Electrochemical Behavior of Metal Complexes: The electrochemical behavior of metal complexes, often studied using techniques like cyclic voltammetry, reveals information about their redox properties. The aminophenol moiety can be redox-active, meaning it can participate in electron transfer reactions. The electrochemical profile of a metal complex with such a ligand can show whether the redox processes are centered on the metal or the ligand, or are a combination of both. This information is crucial for designing complexes for applications in catalysis and electrocatalysis.
While these analytical approaches are standard in the study of coordination compounds, specific data, including data tables and detailed research findings for metal complexes of this compound, are not available in the reviewed literature. Further experimental research is required to elucidate the specific coordination behavior and the resulting properties of this particular ligand and its metal complexes.
Supramolecular Chemistry and Self Assembly Processes
Role of Noncovalent Interactions in Crystal Engineering
The design and synthesis of functional molecular solids, the core of crystal engineering, relies on the predictable nature of intermolecular interactions. In 2-(Aminomethyl)-6-bromophenol, a trio of significant noncovalent forces are at play, each contributing to the stability and dimensionality of the resulting crystal lattice.
Hydrogen bonds are the primary drivers of self-assembly for this compound. The acidic proton of the hydroxyl group (-OH) readily interacts with the basic lone pair of the amino group's nitrogen atom (-NH2), forming a strong intramolecular or intermolecular O-H···N hydrogen bond. Concurrently, the protons on the amino group can act as donors to the oxygen of the hydroxyl group (N-H···O) or, in some cases, to the bromine atom (N-H···Br), which can act as a weak hydrogen bond acceptor. These interactions often lead to the formation of robust synthons, which are reliable and recurring structural motifs that can be used to build up complex crystalline architectures. For instance, chains or dimeric structures are commonly observed outcomes of these hydrogen bonding patterns in similar aminophenol derivatives.
Formation of Multilevel Supramolecular Assemblies
The interplay of hydrogen bonding, halogen bonding, and π-π stacking allows this compound to form hierarchical or multilevel supramolecular assemblies. At the primary level, strong hydrogen bonds may link molecules into one-dimensional chains or discrete zero-dimensional dimers. These primary structures can then be organized into two-dimensional sheets or three-dimensional frameworks through weaker interactions like halogen bonds and π-π stacking. This hierarchical organization is a hallmark of sophisticated crystal engineering, where control over multiple, orthogonal noncovalent interactions is leveraged to build complexity from simple molecular building blocks.
Influence of Solvent and Crystallization Conditions on Assembly Topology
The final supramolecular architecture of this compound is not solely a product of its intrinsic molecular properties but is also highly sensitive to the conditions under which it is crystallized. The choice of solvent, for example, can have a profound impact on the assembly topology. Solvents that can act as hydrogen bond donors or acceptors may compete with the intermolecular hydrogen bonding sites of the molecule, potentially leading to the formation of different polymorphs or solvates. Similarly, factors such as the rate of cooling, temperature, and concentration can influence the nucleation and growth of crystals, thereby directing the self-assembly process towards kinetically or thermodynamically favored structures. For instance, rapid crystallization from a supersaturated solution might trap a metastable polymorph with a unique set of intermolecular interactions, while slow evaporation may yield the most thermodynamically stable form.
Computational and Theoretical Investigations of 2 Aminomethyl 6 Bromophenol and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy conformation. For substituted phenols, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), can accurately predict structural parameters. nih.gov
The molecular structure of 2-(Aminomethyl)-6-bromophenol is significantly influenced by the interplay of its functional groups: the hydroxyl (-OH), aminomethyl (-CH2NH2), and bromine (-Br) substituents on the benzene (B151609) ring. Intramolecular hydrogen bonding between the ortho-positioned hydroxyl and aminomethyl groups, as well as steric and electronic effects from the bromine atom, are critical in determining the final geometry. nih.gov DFT calculations on the complete series of 19 bromophenols have shown systematic trends, such as an increase in O-H bond length and a decrease in C-O bond length with an increasing number of bromine substitutions. nih.gov These calculations allow for the precise determination of bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: These are illustrative values based on trends observed in similar substituted phenols.)
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length | 1.90 Å |
| C-O Bond Length | 1.36 Å |
| O-H Bond Length | 0.97 Å |
| C-C (aromatic) Bond Length | 1.39 - 1.41 Å |
| C-N Bond Length | 1.47 Å |
| C-O-H Bond Angle | 109.5° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. libretexts.org
A large HOMO-LUMO gap implies high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the lone pairs of the oxygen and nitrogen atoms, while the LUMO would be distributed over the aromatic ring's antibonding π* orbitals. nih.gov DFT calculations are commonly used to compute these orbital energies and visualize their distribution.
Table 2: Representative Frontier Molecular Orbital Energies (Note: These are typical values for substituted phenols calculated by DFT methods.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.97 |
| LUMO | -0.85 |
| HOMO-LUMO Gap (ΔE) | 5.12 |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. unipa.it By integrating Newton's equations of motion, MD simulations can map out the conformational landscape of a molecule, revealing its preferred shapes and the energy barriers between different conformations. researchgate.net
For a flexible molecule like this compound, the primary degrees of freedom are the rotation around the C(ring)-C(methyl) and C(methyl)-N bonds of the aminomethyl side chain. MD simulations can explore these rotational possibilities and assess the stability of different conformers. nih.gov A key aspect of such a study would be to investigate the dynamics of the intramolecular hydrogen bond between the phenolic -OH group and the amino -NH2 group. These simulations provide insights into the flexibility of the molecule in different environments (e.g., in a vacuum or in a solvent) and the relative populations of different conformers at a given temperature. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. theaic.org Theoretical calculations of ¹H and ¹³C NMR spectra for this compound would predict the chemical shifts for each unique proton and carbon atom. The accuracy of these predictions is often high, with average errors for proton shifts potentially as low as +/- 0.16 ppm. nih.gov Comparing calculated shifts with experimental data helps confirm the molecular structure. Studies on 2-aminophenol (B121084) have shown good agreement between GIAO-calculated and experimental chemical shifts. theaic.org
Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that appear in infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, a set of vibrational modes and their corresponding frequencies can be obtained. nih.gov These theoretical frequencies are often scaled by a small factor to better match experimental results. nih.gov Such analyses help in the assignment of complex experimental spectra, for example, identifying the characteristic stretching frequencies for the O-H, N-H, and C-Br bonds. nih.gov
Table 3: Illustrative Comparison of Calculated and Experimental ¹H NMR Shifts for 2-Aminophenol
| Proton | Calculated Shift (ppm) (B3LYP) | Experimental Shift (ppm) |
|---|---|---|
| H (OH) | 8.85 | 9.20 |
| H (para to OH) | 6.78 | 6.85 |
| H (ortho to OH) | 6.95 | 7.02 |
Source: Based on data trends from computational studies of 2-aminophenol. theaic.org
Theoretical Studies of Reaction Mechanisms and Thermodynamics
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions. rsc.org This allows for the detailed investigation of reaction mechanisms, identification of transition states, and calculation of activation energies. For this compound, theoretical studies could explore its synthesis pathways or its potential reactions, such as oxidation or electrophilic substitution. By calculating the Gibbs free energies of reactants, transition states, and products, the thermodynamics and kinetics of a proposed reaction can be determined, predicting whether a reaction is favorable and how fast it might proceed. mdpi.com
Bond Dissociation Energy (BDE) and Ionization Potential (IP) are key thermodynamic parameters that are readily calculable using DFT. They are particularly important for understanding the antioxidant potential of phenolic compounds.
Bond Dissociation Energy (BDE): The BDE of the phenolic O-H bond is the enthalpy change required to break the bond homolytically, forming a phenoxyl radical and a hydrogen atom. pan.olsztyn.pl A lower O-H BDE indicates that the hydrogen atom can be donated more easily to neutralize free radicals, signifying greater antioxidant activity. DFT calculations have shown that electron-donating substituents on the phenol (B47542) ring generally lower the O-H BDE. pan.olsztyn.plmdpi.com
Ionization Potential (IP): The IP is the energy required to remove an electron from the molecule to form a radical cation. nih.gov This relates to another antioxidant mechanism known as single-electron transfer (SET). A lower IP value suggests that the molecule can more readily donate an electron to a radical species.
For this compound, the aminomethyl group acts as an electron-donating group, which would be expected to lower both the O-H BDE and the IP, potentially enhancing its antioxidant capabilities compared to unsubstituted phenol.
Table 4: Calculated O-H Bond Dissociation Enthalpies (BDE) for Selected Phenols
| Compound | BDE (kcal/mol) |
|---|---|
| Phenol | 87.3 |
| p-Aminophenol | 80.1 |
| p-Bromophenol | 86.9 |
Source: Based on data from DFT studies on substituted phenols. mdpi.com
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Aminophenol |
| Phenol |
| p-Aminophenol |
| p-Bromophenol |
Activation Barriers and Reaction Rate Constants
The study of activation barriers and reaction rate constants provides fundamental insights into the reactivity of chemical compounds. For this compound and its derivatives, computational methods, particularly Density Functional Theory (DFT), are powerful tools to elucidate reaction mechanisms and predict kinetic parameters. These theoretical calculations are crucial for understanding the conditions under which these compounds might undergo transformations.
Theoretical investigations into the gas-phase reaction between phenyl and amino radicals, which share functional groups with the target molecule, have yielded detailed potential energy surfaces and pressure- and temperature-dependent rate constants. nih.gov These studies often utilize high-level computational methods like CCSD(T) in conjunction with DFT for accurate energy calculations. nih.gov The rate coefficients can be expressed in the modified Arrhenius form, providing a clear relationship between temperature and reaction rate. nih.gov
For example, in the reaction of aminomethanol with the hydroxyl radical, computational studies have revealed activation energies for hydrogen abstraction from different sites within the molecule, ranging from 3.5 to 9.3 kcal/mol. frontiersin.org These calculations allow for the determination of total rate constants at specific temperatures. frontiersin.org Similarly, theoretical calculations on the degradation of acetaminophen by hydroxyl radicals have provided rate constants that are consistent with experimental results. nih.gov
The following table illustrates the type of data that can be generated through computational studies for reactions involving compounds with similar functional groups to this compound.
| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Calculated Rate Constant | Temperature (K) |
|---|---|---|---|---|
| Phenyl radical + Amino radical | CCSD(T)//B3LYP/6-311++G(3df,2p) | -7.07 (modified Arrhenius) | 1.37 × 10⁻⁹ cm³ molecule⁻¹ s⁻¹ | 300 |
| Aminomethanol + OH radical (H abstraction from -NH₂) | Not Specified | 3.5–6.5 | 1.97 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ (total) | 300 |
| Acetaminophen + OH radical | Not Specified | Not Specified | 3.23 × 10⁹ M⁻¹ s⁻¹ | 298 |
These examples highlight the capability of computational chemistry to predict kinetic parameters, which are essential for understanding the chemical behavior of this compound and its derivatives in various environments. The rate-determining step in a reaction mechanism can be identified by comparing the activation barriers of different elementary reactions. libretexts.orgsemanticscholar.org
In Silico Modeling of Chemical Interactions (e.g., Ligand-Binding Site Affinity in a purely chemical context)
In silico modeling provides a powerful avenue for investigating the non-covalent interactions of this compound and its derivatives with other molecules, which is fundamental to understanding their behavior in a chemical context. Techniques such as molecular docking are instrumental in predicting the preferred orientation of one molecule when bound to a second, as well as the strength of that interaction, often expressed as a binding affinity or docking score. ukaazpublications.com
While specific in silico studies on the chemical ligand-binding affinity of this compound are not detailed in the provided search results, the methodologies are well-established and have been applied to a wide range of related compounds, including other bromophenol and aminophenol derivatives. nih.govekb.egdergipark.org.tr These studies are crucial in fields like materials science and sensor development, where the interaction between a small molecule and a surface or a host molecule is of interest.
Molecular docking simulations can elucidate the specific interactions, such as hydrogen bonds and van der Waals forces, that govern the binding of a ligand to a receptor site. e-nps.or.kr For instance, studies on aminophenol derivatives have utilized molecular docking to understand their interactions with biological macromolecules, which can be extrapolated to understand their interactions in a purely chemical system. nih.gov The binding efficacy is often evaluated using scoring functions that estimate the binding free energy. ukaazpublications.com
The following interactive data table provides examples of docking scores and binding affinities obtained from in silico studies of similar compound classes, illustrating the type of information that can be generated for this compound.
| Ligand | Target | Docking Score (unitless or kcal/mol) | Predicted Binding Affinity (e.g., Ki, IC50) | Key Interactions |
|---|---|---|---|---|
| 6-(N-dicyclohexylamine)methylpinostrobin | HER2 Receptor | Not Specified | Exceeding lapatinib | Not Specified |
| Phlorotannin derivative 4 | Acetylcholinesterase | Not Specified | Ki = 4.5 µM | Hydrogen bonds, Hydrophobic interactions |
| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | DNA gyrase | Not Specified | MIC = 12.5 μg/mL (S. aureus) | Not Specified |
These in silico models are invaluable for screening libraries of virtual compounds and prioritizing them for further experimental investigation. nih.gov The accuracy of these predictions is continually improving with the development of more sophisticated algorithms and force fields. nih.gov For this compound, such studies could predict its affinity for various surfaces, polymers, or host molecules, guiding the design of new materials or chemical sensors.
Structure Function Relationships and Design Principles for New Chemical Entities
Influence of Phenolic and Aminomethyl Substituents on Molecular Reactivity
The reactivity of the 2-(Aminomethyl)-6-bromophenol molecule is fundamentally governed by the electronic and steric effects of its functional groups. The phenolic hydroxyl (-OH) group and the aminomethyl (-CH2NH2) group, positioned ortho to each other, create a unique chemical environment that influences the aromatic ring and the bromine substituent.
Intramolecular Hydrogen Bonding: A significant feature of this molecule is the potential for a strong intramolecular hydrogen bond between the phenolic hydroxyl group (proton donor) and the amino group (proton acceptor). researchgate.net In related systems, such hydrogen bonds have been calculated to be stronger than 10 kcal/mol in the gas phase. researchgate.net This "closed" conformation can impact reactivity in several ways:
Steric Shielding: The hydrogen bond can sterically hinder the approach of reagents to the functional groups involved.
Modulation of Acidity and Basicity: The hydrogen bond increases the acidity of the phenolic proton while decreasing the basicity of the amino nitrogen.
Structural Rigidity: It imparts a degree of conformational rigidity to the molecule.
Rational Design Strategies for Modulating Halogen Reactivity
The bromine atom on the aromatic ring is a key site for synthetic modification, often through metal-catalyzed cross-coupling reactions. The reactivity of the carbon-bromine (C-Br) bond is not static and can be rationally tuned by strategic modifications to the molecular structure or reaction conditions.
Electronic Tuning: The rate of reactions involving the C-Br bond, such as nucleophilic aromatic substitution (SNAr) or oxidative addition in cross-coupling cycles, is highly sensitive to the electronic properties of the aromatic ring. libretexts.org
Electron-Withdrawing Groups: Adding strong electron-withdrawing groups to the ring would decrease electron density, making the carbon attached to the bromine more electrophilic and thus more susceptible to nucleophilic attack. libretexts.org This is a common strategy to facilitate SNAr reactions. libretexts.org
Electron-Donating Groups: Conversely, the existing hydroxyl group activates the ring, which generally disfavors SNAr unless under specific conditions.
Catalyst and Ligand Choice: In transition metal-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), the choice of metal catalyst and its coordinating ligands is a powerful tool for modulating reactivity. Ligands can be designed to tune the electronic and steric properties of the metal center, thereby controlling the efficiency of the oxidative addition step involving the C-Br bond. nih.govnih.gov For example, electron-rich and bulky ligands often accelerate this key step in palladium-catalyzed reactions.
Reaction Conditions: The reactivity of the bromine can also be controlled by adjusting reaction conditions. For nucleophilic substitution of halogens on aromatic rings, factors like solvent polarity, temperature, and the nature of the base can have a significant impact on reaction rates and selectivity. acs.org For instance, solvents with high hydrogen bond basicity can influence the regioselectivity and mechanism of SNAr reactions. acs.org
A summary of strategies to modulate halogen reactivity is presented below.
| Strategy | Principle | Desired Outcome |
| Electronic Modification | Add electron-withdrawing groups to the aromatic ring. | Increase reactivity towards nucleophilic aromatic substitution. |
| Catalyst Selection | Use tailored transition metal catalysts and ligands. | Control rate and selectivity in cross-coupling reactions. |
| Solvent Choice | Employ solvents with specific properties (e.g., polarity, H-bond basicity). | Influence reaction mechanism and product distribution. acs.org |
| Temperature Control | Adjust reaction temperature. | Overcome activation energy barriers for C-Br bond cleavage. |
Tuning Coordination Properties through Ligand Modification
The this compound molecule is a classic bidentate ligand, capable of coordinating to metal ions through the phenolic oxygen and the amino nitrogen, forming a stable chelate ring. The coordination properties of this ligand scaffold can be systematically tuned by modifying its structure, which in turn affects the geometry, stability, and reactivity of the resulting metal complexes. derpharmachemica.com
Steric Hindrance: Introducing bulky substituents on the aromatic ring, for example at the position para to the hydroxyl group, can impose steric constraints on the resulting metal complex. This can influence the coordination geometry, favoring certain conformations or even preventing the formation of higher-coordinate species.
Electronic Modifications: Altering the electronic properties of the ligand by adding electron-donating or electron-withdrawing groups to the ring can modulate the electron density on the coordinating oxygen and nitrogen atoms. nih.gov
An electron-donating group would increase the basicity of the coordinating atoms, potentially leading to stronger metal-ligand bonds and more stable complexes.
An electron-withdrawing group would decrease the basicity, resulting in weaker coordination. This principle is widely used to fine-tune the catalytic activity of metal complexes. nih.gov
Expanding the Coordination Pocket: The fundamental bidentate N,O-coordination can be altered by further functionalization. For example, modifying the aminomethyl group to include additional donor atoms can increase the denticity of the ligand, allowing it to form more complex and stable structures with metal ions. This approach is fundamental in the design of ligands for specific applications in catalysis and materials science. wordpress.com The stability and structure of metal complexes are highly dependent on the ligand's charge and the number of coordination bonds it can form. mdpi.com
The table below illustrates how specific modifications can tune the properties of metal complexes.
| Ligand Modification | Effect on Coordinating Atoms | Impact on Metal Complex |
| Add bulky groups near coordination site | Increases steric hindrance | Alters coordination geometry, may lower coordination number |
| Add electron-donating groups to ring | Increases electron density/basicity | Enhances ligand-metal bond strength, increases complex stability |
| Add electron-withdrawing groups to ring | Decreases electron density/basicity | Weakens ligand-metal bond strength, modulates catalytic reactivity |
| Introduce additional donor atoms | Increases ligand denticity | Forms more stable, multidentate complexes with different geometries |
Design of Analogs with Specific Supramolecular Assembly Characteristics
Supramolecular assembly, the spontaneous organization of molecules into ordered structures, is directed by non-covalent interactions. For this compound and its analogs, the key interactions governing this process are hydrogen bonding and, potentially, halogen bonding. Crystal engineering principles can be applied to design analogs with predictable packing arrangements and material properties. rsc.orgrsc.org
Hydrogen Bonding Networks: The molecule possesses multiple hydrogen bond donors (-OH, -NH2) and acceptors (-OH, -NH2, Br). This allows for the formation of robust and directional hydrogen-bonding networks that define the crystal structure.
Strong O-H···N/O and N-H···O/N Bonds: These are the primary interactions that will dictate the assembly. nih.gov
Weaker C-H···O/N/Br Bonds: These interactions provide additional stabilization to the crystal lattice. researchgate.net
By modifying the substituents, one can systematically alter these networks. For example, blocking a hydrogen bond donor/acceptor site by alkylation or designing molecules with complementary functionalities can lead to entirely different supramolecular architectures, such as chains, sheets, or 3D frameworks. rsc.org
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming directional interactions with electron-rich atoms like oxygen or nitrogen (C-Br···O/N). The strength of this interaction can be tuned. Introducing electron-withdrawing groups elsewhere on the ring enhances the positive electrostatic potential on the bromine atom, strengthening its halogen bonding capability. researchgate.net This provides a design handle for engineering specific intermolecular contacts. nih.gov
Designing for Specific Assemblies: The principles of crystal engineering allow for the rational design of analogs with targeted solid-state structures. nih.gov
To promote 1D chains , one might design an analog with two primary, opposing hydrogen bond donor/acceptor sites.
To create 2D sheets , functionalities that encourage lateral interactions in addition to a primary chain formation would be incorporated.
Eliminating strong hydrogen bonding sites can sometimes be used as a strategy to allow weaker, but still highly directional, interactions to guide the assembly. rsc.org
The interplay of these non-covalent forces is complex, but by carefully selecting functional groups, chemists can design analogs of this compound that self-assemble into predictable and potentially functional supramolecular structures. researchgate.net
2 Aminomethyl 6 Bromophenol As a Chemical Precursor and Building Block in Advanced Organic Synthesis
Synthesis of Complex Heterocyclic Scaffolds
The presence of both a nucleophilic amino group and a hydroxyl group in an ortho-relationship with the aminomethyl substituent makes 2-(Aminomethyl)-6-bromophenol a prime candidate for the synthesis of various heterocyclic systems. These intramolecular functionalities can be exploited to construct fused ring systems, which are common motifs in biologically active compounds and functional materials.
One of the most direct applications of this compound is in the synthesis of benzoxazine derivatives . The reaction of a primary amine with a phenol (B47542) and formaldehyde, known as the Mannich condensation, is the classical route to 1,3-benzoxazines. In the case of this compound, the internal primary amine can react with an external aldehyde or ketone, followed by cyclization with the adjacent phenolic hydroxyl group to form a dihydro-1,3-benzoxazine ring. This approach offers a straightforward entry into a class of compounds known for their use in the formulation of high-performance polymers and resins. The general synthetic approach is depicted in the table below.
| Reactant 1 | Reactant 2 | Product Class | Potential Ring System |
| This compound | Aldehyde or Ketone | Substituted Benzoxazines | Dihydro-1,3-benzoxazine |
| This compound | Phosgene equivalent | Benzoxazinone | 1,3-Benzoxazin-2-one |
Furthermore, the aminomethyl group, in conjunction with the aromatic ring, can be considered analogous to a 2-aminobenzylamine system. The reaction of 2-aminobenzylamines with various electrophiles is a well-established method for the synthesis of nitrogen-containing heterocycles. For instance, condensation of this compound with aldehydes or ketones could lead to the formation of dihydroquinazolines , which are privileged structures in medicinal chemistry. beilstein-journals.orgresearchgate.netnih.govresearchgate.net The reaction proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization. The resulting dihydroquinazoline scaffold could be further functionalized, taking advantage of the bromine and hydroxyl substituents.
The table below summarizes potential heterocyclic scaffolds that could be synthesized from this compound.
| Starting Material | Reagent | Resulting Heterocycle | Key Reaction Type |
| This compound | Formaldehyde | 6-Bromo-3,4-dihydro-2H-1,3-benzoxazine | Mannich-type cyclization |
| This compound | Aromatic Aldehyde | 3-Aryl-6-bromo-3,4-dihydro-2H-1,3-benzoxazine | Condensation and cyclization |
| This compound | Carbonyl dichloride | 6-Bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one | Phosgenation and cyclization |
| This compound | Orthoesters | 2-Substituted-8-bromo-4H-3,1-benzoxazines | Condensation and cyclization |
Preparation of Novel Aromatic and Polyaromatic Systems
The bromine atom on the aromatic ring of this compound serves as a versatile handle for the construction of more complex aromatic and polyaromatic systems through various cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, where an organoboron compound is coupled with an organohalide in the presence of a palladium catalyst. researchgate.netmdpi.comwikipedia.orgacs.orgscielo.br The bromine atom in this compound can readily participate in Suzuki-Miyaura reactions with a wide range of aryl or vinyl boronic acids or their esters. This allows for the introduction of new aromatic or unsaturated substituents at the 6-position of the phenol ring, leading to the synthesis of biaryl and styrenyl derivatives. The aminomethyl and hydroxyl groups can be protected if necessary, although their presence may also influence the reactivity and be exploited for further transformations.
Another important cross-coupling reaction is the Ullmann condensation , which is a copper-catalyzed reaction used to form C-O, C-N, and C-S bonds, as well as C-C bonds to create biaryl systems. wikipedia.orgnih.govthermofisher.combyjus.comwikipedia.org The traditional Ullmann reaction involves the self-coupling of two aryl halides in the presence of copper at high temperatures. byjus.com More modern protocols allow for the cross-coupling of an aryl halide with an alcohol, amine, or thiol. Thus, the bromine atom of this compound could be used to introduce a variety of substituents, expanding the molecular diversity of the resulting products.
The following table provides examples of potential cross-coupling reactions involving this compound.
| Reaction Type | Coupling Partner | Catalyst System | Potential Product |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ / Base | 2-(Aminomethyl)-6-phenylphenol |
| Ullmann Condensation | Phenol | CuI / Ligand / Base | 2-(Aminomethyl)-6-phenoxyphenol |
| Heck Coupling | Styrene | Pd(OAc)₂ / Ligand / Base | 2-(Aminomethyl)-6-styrylphenol |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Base | 2-(Aminomethyl)-6-(phenylethynyl)phenol |
These reactions enable the synthesis of complex polyaromatic structures, which are of interest in materials science for applications in organic electronics, as well as in medicinal chemistry for the development of new therapeutic agents.
Applications in the Synthesis of Specialty Chemicals and Materials
The unique combination of functional groups in this compound also makes it an attractive monomer for the synthesis of specialty polymers and materials with tailored properties. The aminophenol moiety is a known precursor for the synthesis of high-performance polymers such as polybenzoxazines and polyanilines.
Polybenzoxazines are a class of thermosetting polymers that exhibit excellent thermal stability, low water absorption, and good dielectric properties. rsc.org They are typically synthesized from a phenol, a primary amine, and formaldehyde. This compound can be envisioned as a monomer in the synthesis of novel polybenzoxazines. The aminomethyl and phenolic hydroxyl groups can participate in the polymerization process, while the bromine atom can serve as a site for post-polymerization modification, allowing for the introduction of flame-retardant properties or other functionalities. For example, the polymerization of a bisphenol with this compound and formaldehyde would lead to a cross-linked polymer network with bromine atoms incorporated into the polymer backbone.
Furthermore, aminophenols can be used in the synthesis of polyaniline derivatives . drexel.edumdpi.com Polyaniline is a conducting polymer with a wide range of applications in electronics, sensors, and corrosion protection. The polymerization of this compound, either electrochemically or through chemical oxidation, could lead to a novel conductive polymer. The presence of the hydroxyl and bromo substituents would be expected to modify the electronic properties, solubility, and processability of the resulting polymer. For instance, poly(m-aminophenol) has been investigated for its ability to form complexes with metal ions, suggesting that polymers derived from this compound could have applications in areas such as heavy metal removal or catalysis. nih.gov
The table below outlines potential applications of this compound in the synthesis of specialty materials.
| Material Class | Synthetic Approach | Key Features of Resulting Material |
| Polybenzoxazine Resins | Co-polymerization with bisphenols and formaldehyde | Inherent flame retardancy (due to bromine), high thermal stability, sites for further functionalization. |
| Conductive Polymers | Oxidative polymerization | Modified electronic properties, potential for improved solubility and processability. |
| Functionalized Nanomaterials | Grafting onto surfaces (e.g., graphene oxide) | Introduction of specific binding sites for metals or other molecules, enhanced dispersibility. nih.gov |
Conclusion and Future Research Directions
Summary of Current Research Advancements
Recent research has significantly advanced our understanding and application of bromophenol derivatives. A primary focus has been the synthesis of novel bromophenols and the evaluation of their biological activities. mdpi.com These efforts have revealed that bromophenol scaffolds are valuable for developing molecules with specific biological functions.
Key research advancements include:
Biological Activity: Newly synthesized bromophenol derivatives have demonstrated notable inhibitory effects on crucial enzymes such as carbonic anhydrase (hCA I and II) and acetylcholinesterase (AChE). mdpi.com These findings suggest their potential as therapeutic agents for a range of conditions, including glaucoma, epilepsy, and Alzheimer's disease. mdpi.com
Antimicrobial Properties: Studies on compounds structurally similar to 2-(Aminomethyl)-6-bromophenol have shown significant antimicrobial properties. For instance, certain brominated phenols can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus, by disrupting their cell membranes.
Synthetic Utility: Bromophenols are recognized as important building blocks in organic synthesis. They serve as starting materials for the creation of more complex molecules with potential applications in medicinal chemistry and materials science.
The table below summarizes the inhibitory activity of some recently synthesized bromophenol derivatives against key enzymes.
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |
| Bromophenol Derivative A | hCA I | 2.53 ± 0.25 nM |
| Bromophenol Derivative B | hCA II | 1.63 ± 0.11 nM |
| Bromophenol Derivative C | AChE | 6.54 ± 1.03 nM |
Data sourced from studies on novel bromophenol derivatives. mdpi.com
Identification of Unexplored Synthetic Pathways and Reactivity Patterns
While established methods for the synthesis of this compound exist, there remains considerable scope for the exploration of novel and more efficient synthetic strategies. The conventional synthesis typically involves the electrophilic bromination of a phenol (B47542) followed by a Mannich-type reaction to introduce the aminomethyl group.
Future research could focus on the following unexplored areas:
Alternative Synthetic Routes: There is an opportunity to develop new synthetic pathways that offer improved yields, selectivity, or milder reaction conditions. For instance, exploring alternative methods for introducing the aminomethyl group, such as those inspired by the aza-Michael reaction used for chromone scaffolds, could provide new avenues. nih.gov
Novel Halogenation Techniques: Investigating alternative brominating agents or catalytic systems could lead to more selective and environmentally friendly processes compared to the use of elemental bromine.
Reactivity Studies: A deeper investigation into the reactivity of this compound is warranted. The interplay between the hydroxyl, aminomethyl, and bromo substituents can lead to unique reactivity patterns that are yet to be fully explored. The known reactions, such as oxidation of the phenolic group to quinones and substitution or reduction of the bromine atom, provide a starting point for more detailed mechanistic studies.
Potential for Development in Advanced Materials and Catalysis
The unique structural features of this compound make it a promising candidate for applications in materials science and catalysis. The presence of a phenolic hydroxyl group, an aminomethyl group, and a bromine atom provides multiple sites for interaction and functionalization.
Potential areas for development include:
Advanced Materials: The ability of the phenolic group to form hydrogen bonds and the bromine atom to participate in halogen bonding makes this compound a valuable building block for designing supramolecular assemblies and functional materials. These interactions can be harnessed to create materials with specific binding affinities or self-healing properties. The combination of a rigid bromophenol core and a flexible aminomethyl side chain can also influence properties like solubility and intermolecular interactions, which are crucial for material design.
Catalysis: The aminomethyl and hydroxyl groups can act as ligands to coordinate with metal centers, suggesting the potential for developing novel catalysts. These catalysts could be employed in a variety of organic transformations, leveraging the electronic effects of the brominated aromatic ring.
The table below outlines the key structural features of this compound and their potential applications in materials and catalysis.
| Structural Feature | Potential Application |
| Phenolic -OH group | Hydrogen bonding, coordination to metals |
| -CH₂NH₂ group | Ligand for catalysis, site for functionalization |
| Bromine atom | Halogen bonding, precursor for cross-coupling reactions |
| Aromatic ring | π-stacking interactions, electronic tuning of catalysts |
Perspectives on Sustainable and Green Chemistry Approaches in Research
Adopting the principles of green chemistry in the synthesis and application of this compound is crucial for minimizing environmental impact. mdpi.comthepharmajournal.com Future research should prioritize the development of sustainable methodologies.
Key green chemistry perspectives include:
Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. mdpi.com
Use of Greener Solvents and Reagents: The replacement of hazardous solvents and reagents with more environmentally benign alternatives is a key goal. thepharmajournal.comunibo.it For example, exploring solvent-free reaction conditions or using water or bio-based solvents for the synthesis of bromophenols would be a significant advancement. mdpi.com
Catalytic Methods: Employing recyclable catalysts in the bromination and aminomethylation steps can reduce waste and improve the sustainability of the synthesis. mdpi.com
Biocatalysis: Investigating the use of enzymes for specific synthetic transformations could offer a highly selective and environmentally friendly alternative to traditional chemical methods. mdpi.com
By integrating these green chemistry principles, the future research and production of this compound can be conducted in a more sustainable and responsible manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
